molecular formula C21H14N2O3S B3441383 5-(2-furylmethylene)-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-(2-furylmethylene)-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B3441383
M. Wt: 374.4 g/mol
InChI Key: XUNOIULQPDZEDV-UHFFFAOYSA-N
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Description

The compound “5-(2-furylmethylene)-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione” is a derivative of barbituric acid . Barbituric acid derivatives are known for their wide range of biological activities .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a furyl group (a five-membered ring with an oxygen), a thioxo group (an oxygen replaced by a sulfur in a carbonyl group), and two phenyl groups (benzene rings). The exact 3D structure would need to be determined through techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like solubility, melting point, and stability could be influenced by the presence of the phenyl, furyl, and thioxo groups .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, some barbituric acid derivatives are known to inhibit the enzyme urease .

Safety and Hazards

Without specific studies, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the known activities of similar compounds, it could be interesting to explore its potential as a pharmaceutical or agrochemical agent .

properties

IUPAC Name

5-(furan-2-ylmethylidene)-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3S/c24-19-18(14-17-12-7-13-26-17)20(25)23(16-10-5-2-6-11-16)21(27)22(19)15-8-3-1-4-9-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNOIULQPDZEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)C(=O)N(C2=S)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-furylmethylene)-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
Reactant of Route 2
5-(2-furylmethylene)-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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